molecular formula C32H25N3O6S2 B588098 Valdecoxib Impurity B CAS No. 1373038-60-8

Valdecoxib Impurity B

Cat. No.: B588098
CAS No.: 1373038-60-8
M. Wt: 611.687
InChI Key: FDUYPVXQEAKTGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Valdecoxib Impurity B is a degradation product of Valdecoxib, a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). Valdecoxib is used to treat osteoarthritis, rheumatoid arthritis, and dysmenorrhea. Impurities like this compound are important in pharmaceutical research for quality control, method validation, and stability studies .

Preparation Methods

Valdecoxib Impurity B can be synthesized through a multi-step reaction process. One method involves the use of chlorosulfonic acid and dichloromethane at 0°C, followed by refluxing. The reaction is then continued with pyridine at 110-115°C for 9 hours . This method ensures the formation of the impurity with high yield and purity.

Chemical Reactions Analysis

Valdecoxib Impurity B undergoes various chemical reactions, including:

    Oxidation: This reaction can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Common conditions for these reactions include controlled temperatures, specific solvents, and catalysts to ensure the desired product formation .

Mechanism of Action

The mechanism of action of Valdecoxib Impurity B is not as well-studied as Valdecoxib itself. it is known that Valdecoxib selectively inhibits the COX-2 enzyme, which is crucial for the mediation of inflammation and pain. This inhibition reduces the production of prostaglandins, thereby alleviating symptoms of inflammation .

Comparison with Similar Compounds

Valdecoxib Impurity B can be compared with other impurities and related compounds such as:

This compound is unique due to its specific formation conditions and its role in the comprehensive analysis of Valdecoxib’s stability and safety.

Properties

IUPAC Name

4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H25N3O6S2/c1-21-29(31(33-40-21)25-9-5-3-6-10-25)23-13-17-27(18-14-23)42(36,37)35-43(38,39)28-19-15-24(16-20-28)30-22(2)41-34-32(30)26-11-7-4-8-12-26/h3-20,35H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUYPVXQEAKTGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)NS(=O)(=O)C4=CC=C(C=C4)C5=C(ON=C5C6=CC=CC=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H25N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.